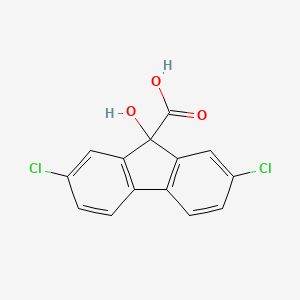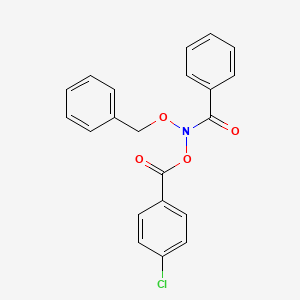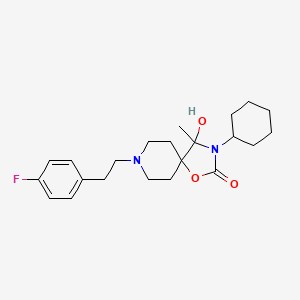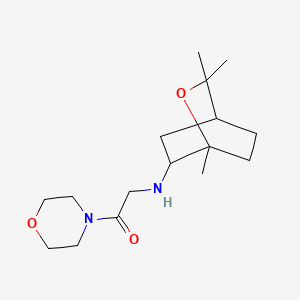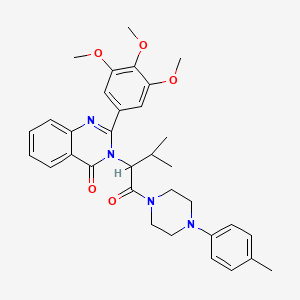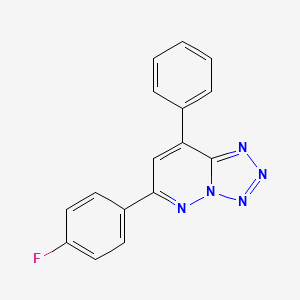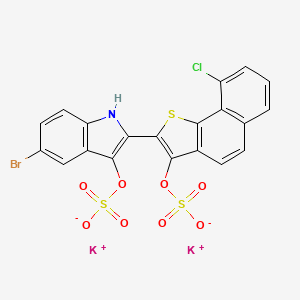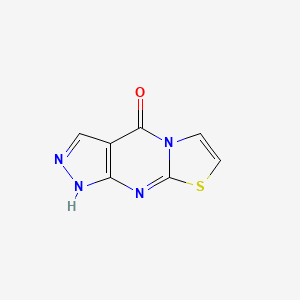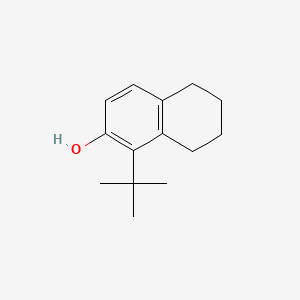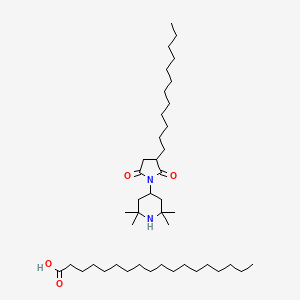
6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a hydroxybutenyl side chain, and a guanine base, which collectively contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine typically involves multi-step organic reactions. One common approach is the alkylation of guanine with a suitable methoxy-substituted butenyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxybutenyl side chain can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various saturated derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Saturated hydroxybutyl derivatives.
Substitution: Various substituted guanine derivatives.
Applications De Recherche Scientifique
9-(Methoxy-(4-hydroxybuten-3-yl)-guanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound is investigated for its potential role in DNA interactions and as a probe for studying nucleic acid structures.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine involves its interaction with molecular targets such as enzymes or nucleic acids. The methoxy and hydroxybutenyl groups may facilitate binding to active sites or intercalation into DNA strands, thereby affecting biological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
9-(Methoxy-(4-hydroxybutyl)-guanine): Similar structure but with a saturated hydroxybutyl side chain.
9-(Methoxy-(4-hydroxybuten-2-yl)-guanine): Similar structure but with a different position of the double bond in the side chain.
Uniqueness: 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine is unique due to the specific positioning of the methoxy and hydroxybutenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
136083-21-1 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-amino-9-(1-hydroxybut-3-en-2-yloxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c1-2-6(3-16)18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h2,4,6,16H,1,3,5H2,(H3,11,13,14,17) |
Clé InChI |
NCIXHMZGVXQYTQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



